Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The ethyl group attached to the carboxylate function suggests that this compound is an ester, and the presence of a hydroxy group indicates potential for further chemical reactivity.
Synthesis Analysis
The synthesis of related thiazole compounds has been reported through various methods. For instance, ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates were prepared from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, indicating a potential route for synthesizing similar compounds . Another approach involved the cyclization of thioamide with 2-chloroacetoacetate to yield ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . Additionally, a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid has been described .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was elucidated using FTIR, NMR, and X-ray diffraction methods, and further investigated by DFT quantum chemical methods . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, revealing hydrogen-bonded dimers consisting of N—H⋯N interactions .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . The high regioselectivity in alkylation and acylation reactions of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates also suggests the potential for selective functionalization of thiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their functional groups. The presence of an ethyl ester group typically increases the compound's lipophilicity, which can affect its solubility and reactivity. The hydroxy group can participate in hydrogen bonding, influencing the compound's boiling point and solubility. The spectroscopic characterization, including IR and NMR, provides insights into the functional groups present and their chemical environment .
Scientific Research Applications
Synthesis of Complex Compounds Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is utilized in the synthesis of complex compounds. For instance, it has been used in the synthesis of thiazolopyrimidine derivatives, contributing to the formation of compounds depending on the substituents in the aldehyde component, as detailed in a study by Vasilkova, Nikulin, and Krivenko (2020) (Vasilkova, Nikulin, & Krivenko, 2020).
Structural Analysis and Molecular Interactions The structural analysis and understanding of molecular interactions of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate derivatives are essential in scientific research. Lynch and Mcclenaghan (2004) investigated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, revealing hydrogen-bonded interactions which are crucial in understanding the compound's behavior (Lynch & Mcclenaghan, 2004).
Corrosion Inhibition Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate exhibits properties useful in corrosion inhibition. A study by Raviprabha and Bhat (2019) demonstrated its efficiency in preventing corrosion of AA6061 alloy in acidic media, highlighting its potential in materials science (Raviprabha & Bhat, 2019).
Synthesis of Antimicrobial Agents Research has shown the potential of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate in synthesizing compounds with antimicrobial properties. For instance, Markovich et al. (2014) explored its use in synthesizing ethyl acridone carboxylates, which were investigated for their antimicrobial activity (Markovich et al., 2014).
Anti-proliferative Screening The compound has also been used in anti-proliferative screening. Sonar et al. (2020) synthesized a series of thiazole compounds and tested their anticancer activity against breast cancer cells, showcasing its potential in cancer research (Sonar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOGAZZRCCCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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